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Compound of Interest

Compound Name: Ethyl red

Cat. No.: B1210116

Ethyl Red: Applications in Food Chemistry
Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Ethyl red is a versatile pH indicator that undergoes a distinct color change from red in acidic
conditions to yellow in basic conditions, typically within a pH range of 4.5 to 6.5. This property
makes it a valuable tool in various food chemistry analyses, from determining the acidity of food
products to indicating spoilage. This document provides detailed application notes and
protocols for the use of ethyl red in food chemistry, aimed at professionals in research, quality
control, and product development.

Physicochemical Properties of Ethyl Red

To effectively utilize ethyl red in food analysis, it is essential to understand its fundamental
properties.
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Property Value Reference

) 4-(Diethylamino)azobenzene-
Chemical Name ] ]
2'-carboxylic acid

CAS Number 76058-33-8

Molecular Formula C17H19N302

Molecular Weight 297.36 g/mol

Appearance Dark red to maroon powder
Melting Point 133-137 °C

pH Transition Range 45-6.5

Color Change Red (acidic) to Yellow (basic)

Applications in Food Chemistry Analysis
Determination of Titratable Acidity

Titratable acidity is a crucial quality parameter for many food products, including fruit juices,
wine, and dairy products. It provides a measure of the total acid concentration, which
influences flavor, stability, and microbial growth. While phenolphthalein is commonly used,
ethyl red can be a suitable alternative, particularly for titrations where a lower pH endpoint is
desired.

Protocol: Determination of Titratable Acidity in Fruit Juice using Ethyl Red

This protocol is adapted from standard methods for determining titratable acidity.
Materials:

o Ethyl red indicator solution (0.1% in ethanol)

e 0.1 M Sodium Hydroxide (NaOH) solution, standardized

e Burette, 50 mL
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o Beaker, 250 mL

e Volumetric flask, 100 mL

e Pipette, 10 mL

o Magnetic stirrer and stir bar
e pH meter (for validation)

« Distilled water

Procedure:

o Sample Preparation: Pipette 10 mL of the fruit juice sample into a 100 mL volumetric flask.
Dilute to the mark with distilled water and mix thoroughly.

e Titration Setup: Transfer 25 mL of the diluted juice sample into a 250 mL beaker. Add 3-5
drops of ethyl red indicator solution. Place a magnetic stir bar in the beaker and place it on a
magnetic stirrer.

o Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial
burette reading. Titrate the sample with the NaOH solution while continuously stirring.

o Endpoint Determination: Continue the titration until the color of the solution changes from red
to a distinct yellow and persists for at least 30 seconds. This indicates the endpoint of the
titration.

e Record Volume: Record the final burette reading. The volume of NaOH used is the difference
between the final and initial readings.

» Calculation: Calculate the titratable acidity as the predominant acid in the fruit juice (e.g.,
citric acid for citrus fruits). The formula is as follows:

Titratable Acidity (g/100mL) = (V x M x F x 100) / S

Where:
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[e]

V = Volume of NaOH used (mL)

o

M = Molarity of NaOH solution (mol/L)

[¢]

F = Equivalent weight of the predominant acid (e.g., 0.064 for citric acid)

[¢]

S = Volume of the sample used (mL)
Expected Results:

The volume of NaOH required for titration will vary depending on the acidity of the fruit juice.
The distinct red-to-yellow color change at the endpoint allows for reproducible results.

Workflow for Titratable Acidity Determination.

Monitoring Food Spoilage

Food spoilage by microorganisms often leads to changes in pH due to the production of acidic
or basic metabolites. For instance, the breakdown of proteins in fish and meat produces volatile
bases like ammonia, leading to an increase in pH. Ethyl red can be incorporated into intelligent
packaging materials to provide a visual indication of such spoilage.

Application Note: Ethyl Red-Based pH-Sensitive Films for Spoilage Detection

The development of pH-sensitive films for intelligent food packaging is a growing area of
research. While many studies focus on natural indicators like anthocyanins, synthetic indicators
like ethyl red offer high stability and distinct color changes. An ethyl red-based indicator film
would change color from yellow (in a fresh, slightly acidic environment) to red as the pH
decreases due to microbial production of acids, or from red to yellow if the spoilage process
generates basic compounds.

Conceptual Protocol for Fabricating Ethyl Red-Based Indicator Films:

o Polymer Matrix Preparation: A biopolymer solution (e.g., chitosan, starch, or polyvinyl
alcohol) is prepared by dissolving the polymer in an appropriate solvent.

« Indicator Incorporation: Ethyl red is dissolved in a suitable solvent and then incorporated
into the polymer matrix. The mixture is homogenized to ensure even distribution.
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» Film Casting: The polymer-indicator solution is cast onto a flat surface and dried to form a

thin film.

» Application: The film can be integrated into food packaging. A color change in the film would
signal a change in the pH of the food's microenvironment, indicating potential spoilage.
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Mechanism of Spoilage Detection using Ethyl Red.

Potential Application in TVB-N and VFA Determination

Total Volatile Basic Nitrogen (TVB-N) and Volatile Fatty Acids (VFASs) are important indicators of
spoilage in seafood and fermentation quality, respectively. Standard methods for their
determination often involve a distillation step followed by titration. The endpoint of these
titrations is typically in the acidic to neutral pH range.

Theoretical Applicability:
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e TVB-N: The distillate containing volatile bases is titrated with a standard acid. The endpoint
pH is generally in the acidic range. Ethyl red, with its transition range of 4.5-6.5, could
potentially be used to detect this endpoint.

o VFAs: The distillate containing volatile fatty acids is titrated with a standard base. The
endpoint will be in the slightly basic range due to the formation of the conjugate base of the
weak acid. Therefore, ethyl red would likely not be a suitable indicator for VFA titration, as its
color change would occur before the equivalence point. Indicators with a higher pH transition
range, such as phenolphthalein, are more appropriate.

Data Summary for Indicator Selection:

. . Expected Suitable Ethyl Red
Analysis Titrant . . D
Endpoint pH Indicator(s) Suitability
Phenolphthalein,
] o Standard Base Ethyl Red (for Potentially
Titratable Acidity ~pH 7.0-85 ]
(e.g., NaOH) lower pH Suitable
endpoints)
) Methyl Red, )
Standard Acid Potentially
TVB-N ~pH4.5-55 Bromocresol _
(e.g., H2S04) Suitable
Green
Standard Base ) )
VFA >pH7.0 Phenolphthalein Not Suitable

(e.g., NaOH)

Stability and Interferences

The stability of ethyl red in the food matrix and potential interferences are critical
considerations for accurate analysis.

 Stability: Synthetic dyes like ethyl red generally exhibit good stability towards light and
temperature compared to natural colorants. However, their stability can be affected by the
specific food matrix, including the presence of oxidizing or reducing agents.

« Interferences: The inherent color of the food sample can interfere with the visual detection of
the endpoint. For highly colored foods, it may be necessary to decolorize the sample before
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titration or to use a potentiometric method (pH meter) to determine the endpoint. Other
components in the food matrix, such as proteins and fats, can also interact with the indicator
and affect its performance.

Conclusion

Ethyl red is a valuable pH indicator for various applications in food chemistry analysis. Its
distinct color change in the acidic to neutral pH range makes it particularly suitable for
determining titratable acidity and potentially for monitoring food spoilage through intelligent
packaging. While its direct application in standard TVB-N and VFA titration methods requires
further validation, its properties warrant consideration in the development of new and rapid
analytical methods for food quality and safety assessment. Researchers and professionals
should consider the specific food matrix and potential interferences when employing ethyl red
to ensure accurate and reliable results.

« To cite this document: BenchChem. [applications of ethyl red in food chemistry analysis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210116#applications-of-ethyl-red-in-food-chemistry-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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